Cas no 1807169-03-4 (5-Amino-2-phenylisonicotinaldehyde)

5-Amino-2-phenylisonicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-phenylisonicotinaldehyde
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- インチ: 1S/C12H10N2O/c13-11-7-14-12(6-10(11)8-15)9-4-2-1-3-5-9/h1-8H,13H2
- InChIKey: PGANPHWCDWZJLK-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(=CN=C(C=1)C1C=CC=CC=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 214
- トポロジー分子極性表面積: 56
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-Amino-2-phenylisonicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029015542-1g |
5-Amino-2-phenylisonicotinaldehyde |
1807169-03-4 | 95% | 1g |
$2,866.05 | 2022-03-31 | |
Alichem | A029015542-250mg |
5-Amino-2-phenylisonicotinaldehyde |
1807169-03-4 | 95% | 250mg |
$970.20 | 2022-03-31 |
5-Amino-2-phenylisonicotinaldehyde 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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4. Back matter
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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8. Back matter
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
5-Amino-2-phenylisonicotinaldehydeに関する追加情報
Introduction to 5-Amino-2-phenylisonicotinaldehyde (CAS No. 1807169-03-4)
5-Amino-2-phenylisonicotinaldehyde, with the chemical identifier CAS No. 1807169-03-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aldehyde derivative has garnered attention due to its versatile structural framework and potential applications in drug discovery and synthetic chemistry. The compound’s molecular structure, featuring an amino group at the 5-position and a phenyl ring at the 2-position of an isonicotinaldehyde core, makes it a valuable intermediate for developing novel therapeutic agents.
The synthesis of 5-Amino-2-phenylisonicotinaldehyde involves multi-step organic transformations, typically starting from readily available precursors such as phenylacetic acid derivatives or pyridine-based compounds. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to enhance yield and purity. These techniques align with contemporary trends in sustainable chemistry, emphasizing efficiency and minimal waste generation.
In recent years, 5-Amino-2-phenylisonicotinaldehyde has been explored for its pharmacological properties. Its aldehyde functionality allows for further derivatization into amides, hydrazones, or imines, which are common motifs in medicinal chemistry. Preliminary studies suggest that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These findings are particularly intriguing given the increasing demand for targeted therapies that leverage small-molecule inhibitors.
The compound’s relevance is further underscored by its role in developing kinase inhibitors, a critical class of drugs used in oncology. The phenyl ring and the electron-withdrawing nature of the aldehyde group contribute to favorable interactions with biological targets. Researchers have utilized computational modeling to predict binding affinities and optimize lead structures, integrating 5-Amino-2-phenylisonicotinaldehyde into novel drug candidates with enhanced specificity and reduced side effects.
Moreover, the structural versatility of 5-Amino-2-phenylisonicotinaldehyde has been exploited in material science applications. Its ability to form stable complexes with metal ions makes it a candidate for catalytic systems and coordination polymers. Such materials are essential in industrial processes and nanotechnology, where precise molecular architecture is crucial for functionality.
Recent advancements in green chemistry have also influenced the handling and application of 5-Amino-2-phenylisonicotinaldehyde. Solvent-free reactions and microwave-assisted synthesis have reduced the environmental footprint of its production. These innovations reflect a broader shift toward eco-conscious practices in chemical manufacturing, ensuring that research remains both effective and sustainable.
The compound’s potential extends to agrochemicals as well. Functionalized derivatives may serve as precursors for pesticides or herbicides, offering new solutions to agricultural challenges while minimizing ecological impact. This dual utility highlights the importance of interdisciplinary research in maximizing the benefits of chemical discoveries.
Future research directions for 5-Amino-2-phenylisonicotinaldehyde include exploring its role in photodynamic therapy and bioimaging applications. The compound’s ability to generate reactive oxygen species upon light exposure could be leveraged for targeted cancer treatment or diagnostic tools. Such applications would expand its therapeutic scope beyond traditional small-molecule drug development.
In conclusion, 5-Amino-2-phenylisonicotinaldehyde (CAS No. 1807169-03-4) represents a cornerstone of modern chemical research with far-reaching implications across medicine, materials science, and environmental chemistry. Its unique structural features and reactivity make it an indispensable tool for scientists seeking innovative solutions to complex challenges. As methodologies evolve to meet global demands for sustainability and efficacy, this compound will undoubtedly continue to play a pivotal role in advancing scientific frontiers.
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